Galantide

Descripción general

Descripción

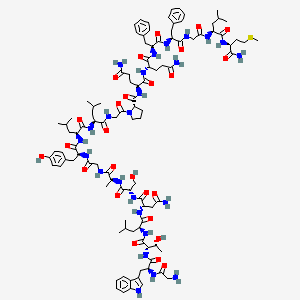

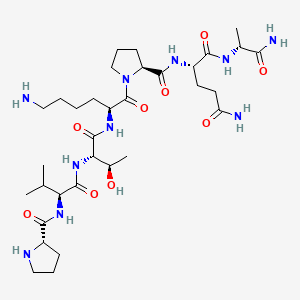

Amida de Galanina (1-13)-Sustancia P (5-11): es un péptido quimérico que combina fragmentos de dos neuropéptidos: galanina y sustancia P. La galanina es un neuropéptido que se encuentra en todo el sistema nervioso central y periférico, involucrado en diversas acciones fisiológicas como la regulación del apetito, la modulación del dolor y la neuroprotección . La sustancia P es un neuropéptido involucrado en la percepción del dolor y los procesos inflamatorios . La combinación de estos fragmentos crea un compuesto con propiedades biológicas únicas.

Aplicaciones Científicas De Investigación

Química

- Se utiliza como herramienta para estudiar las técnicas de síntesis y modificación de péptidos.

Biología

- Investigado por su papel en la modulación de las interacciones del receptor de neuropéptidos y las vías de señalización .

Medicina

Industria

Mecanismo De Acción

La Amida de Galanina (1-13)-Sustancia P (5-11) ejerce sus efectos al unirse a receptores específicos para la galanina y la sustancia P. Los receptores de galanina (GalR1, GalR2 y GalR3) son receptores acoplados a proteínas G que median diversas vías de señalización intracelular, incluida la inhibición de la adenilato ciclasa y la activación de la fosfolipasa C . La sustancia P se une principalmente al receptor de neuroquinina-1 (NK1R), que también es un receptor acoplado a proteína G involucrado en el dolor y las respuestas inflamatorias . El péptido quimérico puede modular estas vías, lo que lleva a respuestas fisiológicas alteradas.

Análisis Bioquímico

Biochemical Properties

Galantide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with galanin receptors, which are G-protein-coupled receptors involved in numerous physiological processes. The interaction between this compound and galanin receptors inhibits the binding of galanin, thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with enzymes such as myeloperoxidase, reducing its activity and thereby influencing inflammatory responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In pancreatic acinar cells, this compound has been observed to reduce hyperenzymaemia induced by acute pancreatitis, thereby protecting the cells from damage . It influences cell function by modulating cell signaling pathways, such as those involving galanin receptors, which play a role in pain perception, mood regulation, and feeding behavior. This compound also affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with galanin receptors, leading to the inhibition of galanin binding. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by galanin. Additionally, this compound has been shown to inhibit the activity of enzymes such as myeloperoxidase, which plays a role in the inflammatory response. By modulating these molecular interactions, this compound exerts its effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound remains stable under experimental conditions and maintains its activity over extended periodsIn vitro and in vivo studies have demonstrated that this compound can reduce the severity of acute pancreatitis over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce hyperenzymaemia and protect pancreatic acinar cells from damage. At higher doses, this compound may exhibit toxic or adverse effects, such as increased inflammation or cellular damage. Threshold effects have been observed, where the protective effects of this compound are maximized at specific dosage ranges, beyond which the benefits diminish .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to inflammation and cellular metabolism. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating the inflammatory response. Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in cellular metabolism, thereby impacting metabolite levels and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound’s distribution is crucial for its activity, as it needs to reach its target receptors and enzymes to exert its effects. Studies have shown that this compound can accumulate in pancreatic tissues, where it exerts its protective effects against acute pancreatitis .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In pancreatic acinar cells, this compound localizes to the cytoplasm and interacts with galanin receptors and enzymes such as myeloperoxidase. This localization is crucial for its ability to modulate cellular signaling pathways and protect cells from damage .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de la Amida de Galanina (1-13)-Sustancia P (5-11) generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena creciente utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Métodos de producción industrial: : La producción industrial de estos péptidos a menudo involucra sintetizadores automáticos de péptidos, que simplifican el proceso SPPS. La síntesis a gran escala también puede emplear la síntesis de péptidos en fase líquida (LPPS) para ciertos pasos con el fin de aumentar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: La Amida de Galanina (1-13)-Sustancia P (5-11) puede sufrir reacciones de oxidación, particularmente en los residuos de metionina y triptófano.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los enlaces disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para crear análogos con diferentes actividades biológicas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Técnicas de mutagénesis dirigida o modificación química.

Productos principales: : Los productos principales de estas reacciones incluyen análogos oxidados, reducidos o sustituidos del péptido original, cada uno con posibles actividades biológicas diferentes .

Comparación Con Compuestos Similares

Compuestos similares

Amida de Galanina (1-13)-Bradicinina (2-9): Otro péptido quimérico que combina fragmentos de galanina y bradicinina, utilizado para estudiar interacciones de receptores y señalización.

Amida de Galanina (1-12)-Pro-Sustancia P (5-11): Un compuesto similar con una secuencia ligeramente diferente, utilizado como un antagonista selectivo del receptor de galanina.

Unicidad: : La Amida de Galanina (1-13)-Sustancia P (5-11) es única debido a su combinación de fragmentos de galanina y sustancia P, lo que le permite interactuar con múltiples tipos de receptores y modular diversos procesos fisiológicos .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJVPDIYKRJSM-GKPUQKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H151N25O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160714 | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138579-66-5 | |

| Record name | Galantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)